(9S)-Duclauxin

Antitumor In vivo pharmacology Mitochondrial respiration

(9S)-Duclauxin is a heptacyclic oligophenalenone dimer produced by several Penicillium and Talaromyces species. Its core mechanism involves inhibition of mitochondrial respiration, leading to the suppression of ATP synthesis in tumor cells.

Molecular Formula C29H22O11
Molecular Weight 546.5 g/mol
CAS No. 1732-37-2
Cat. No. B155728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S)-Duclauxin
CAS1732-37-2
Synonyms(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone
Molecular FormulaC29H22O11
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O
InChIInChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1
InChIKeyWBQDAYWQELBEPU-FKKRYKJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (9S)-Duclauxin (CAS 1732-37-2) Remains a Critical Oligophenalenone Dimer for Antitumor and Mode-of-Action Studies


(9S)-Duclauxin is a heptacyclic oligophenalenone dimer produced by several Penicillium and Talaromyces species [1]. Its core mechanism involves inhibition of mitochondrial respiration, leading to the suppression of ATP synthesis in tumor cells [1]. With approximately 36 reported natural analogs, this class of compounds demonstrates significant structural diversity and a range of biological activities, but the parent duclauxin scaffold remains a fundamental reference point for studying mitochondrial toxicity in cancer [1].

The Risk of Analog Substitution: Why (9S)-Duclauxin's Pharmacological Fingerprint Cannot Be Assumed by In-Class Compounds


Despite the large number of duclauxin analogs, key properties such as in vivo antitumor efficacy, the specific mode of mitochondrial inhibition, and selectivity across cancer cell lines are not uniformly distributed. For example, the closely related compound xanthomegnin shares potent mitochondrial uncoupling effects in vitro but fails to recapitulate duclauxin's lifespan-extending activity in an Ehrlich ascites tumor mouse model [1]. Similarly, the analog bacillisporin A displays a differentiated cytotoxicity profile against specific cancer cell lines [2]. These findings underscore that even minor structural modifications within the duclauxin family can lead to divergent biological outcomes, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation of (9S)-Duclauxin: Head-to-Head Evidence Against Key Analogs and Comparators


Superior In Vivo Efficacy: Duclauxin vs. Xanthomegnin in Ehrlich Ascites Tumor Model

In a direct comparative study, (9S)-duclauxin and xanthomegnin demonstrated similarly potent uncoupling effects on oxidative phosphorylation in vitro. However, only duclauxin markedly increased the lifespan of mice inoculated with Ehrlich ascitic tumor cells; xanthomegnin did not exhibit this in vivo antitumor effect [1]. This indicates that mitochondrial uncoupling potency alone does not predict therapeutic efficacy, and that duclauxin possesses additional or more effective in vivo mechanisms.

Antitumor In vivo pharmacology Mitochondrial respiration

Divergent Cytotoxicity Profile: Duclauxin vs. Bacillisporin A Across Three Human Cancer Cell Lines

When evaluated for cytotoxicity against three human cancer cell lines (MCF-7, NCI-H460, SF-268), (9S)-duclauxin exhibited only moderate activity across all three. In contrast, the closely related analog bacillisporin A was strongly active against MCF-7 (breast cancer) and NCI-H460 (lung cancer), while maintaining moderate activity against SF-268 (CNS cancer) [1]. This differential profile suggests that bacillisporin A has a more selective antiproliferative action against certain solid tumor types, posing a risk of reduced efficacy if duclauxin is simply replaced by this analog in screening panels.

Cytotoxicity Cancer cell lines Structure-activity relationship

Distinct Mode of Mitochondrial Inhibition: Duclauxin vs. Bikaverin

A comparative study of four cytotoxic antibiotics revealed a clear mechanistic divergence: (9S)-duclauxin was identified as an inhibitor of mitochondrial respiration, whereas bikaverin acted as an uncoupler of oxidative phosphorylation in both tumor cells and isolated rat liver mitochondria [1]. This fundamental difference in mechanism means that bikaverin cannot serve as a substitute for duclauxin in studies specifically targeting the electron transport chain or requiring respiration inhibition without uncoupling.

Mitochondrial respiration Oxidative phosphorylation Mechanism of action

Activity Gap for hPTP1B Inhibition: Duclauxin as Baseline vs. 10-Fold More Potent B-Series Analogs

In a structure-activity relationship study, (9S)-duclauxin (compound 1) served as the parent scaffold for generating 38 semisynthetic analogs targeting human protein tyrosine phosphatase 1B (hPTP1B). In vitro evaluation demonstrated that analogs from the B series, which contain a lactam at C-1 and an extra unsaturation between C-7 and C-8, were up to 10-fold more active than duclauxin itself [1]. This indicates that for enzyme inhibition applications, duclauxin is a suboptimal lead and that the B-series derivatives represent a significant improvement in potency.

hPTP1B Enzyme inhibition Type 2 diabetes

Validated Application Scenarios for (9S)-Duclauxin Based on Comparative Evidence


In Vivo Antitumor Proof-of-Concept Studies Requiring a Mitochondrial Respiration Inhibitor

Based on its demonstrated ability to markedly increase lifespan in the Ehrlich ascites tumor mouse model, a property not shared by the comparator xanthomegnin [1], (9S)-duclauxin is the appropriate choice for in vivo antitumor experiments where mitochondrial respiration inhibition is the hypothesized mechanism. Its efficacy in this model provides a positive control baseline that is absent in uncoupling agents.

Pan-Cell Line Cytotoxicity Screening as a Broad-Spectrum Antiproliferative Control

For laboratories conducting cytotoxicity screens across diverse cancer cell lines, (9S)-duclauxin offers a consistent moderate activity profile (demonstrated against MCF-7, NCI-H460, and SF-268 [1]), unlike bacillisporin A which shows strongly selective activity. This makes duclauxin a more reliable standard for assessing general cell sensitivity in multi-line panels.

Mechanistic Studies on Mitochondrial Respiration Inhibition vs. Uncoupling

(9S)-duclauxin's classification as a mitochondrial respiration inhibitor, definitively distinguished from uncouplers like bikaverin [1], makes it an essential tool compound for investigations into the electron transport chain. Researchers studying the specific consequences of respiration blockade, rather than non-specific uncoupling, will find duclauxin irreplaceable by uncoupling agents.

hPTP1B Drug Discovery as a Reference Scaffold for Derivative Design

Given that newly designed B-series analogs are up to 10-fold more active than the parent (9S)-duclauxin against hPTP1B [1], duclauxin serves a critical role as the baseline reference compound in medicinal chemistry campaigns. It is essential for establishing the magnitude of improvement in structure-activity relationship tables and for validating assay conditions.

Quote Request

Request a Quote for (9S)-Duclauxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.